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Compound of Interest

Compound Name: AG-636

Cat. No.: B15613356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AG-636, a potent and selective

inhibitor of dihydroorotate dehydrogenase (DHODH). It details the compound's mechanism of

action, its impact on cellular pathways, and summarizes key preclinical data. Methodologies for

relevant experiments are also described to support further research and development in the

field of cancer metabolism.

Introduction: Targeting Pyrimidine Biosynthesis
AG-636 is an orally available, small-molecule inhibitor of dihydroorotate dehydrogenase

(DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] DHODH

catalyzes the fourth step in this pathway: the oxidation of dihydroorotate (DHO) to orotate.[1][3]

[4] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine),

which are fundamental building blocks for RNA and DNA.[5]

Rapidly proliferating cells, such as those found in hematologic malignancies, have a high

demand for nucleotides and are particularly dependent on the de novo synthesis pathway.[6][7]

This creates a therapeutic window, making DHODH an attractive target for cancer therapy.[7]

By inhibiting DHODH, AG-636 effectively starves these cancer cells of essential pyrimidines,

leading to cell cycle arrest, differentiation, and apoptosis.[1][8]
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AG-636 is a reversible and selective inhibitor of DHODH.[2] Its chemical and physical

properties are summarized below.

Property Value Reference

Formal Name

1-methyl-5-(2′-methyl[1,1′-

biphenyl]-4-yl)-1H-

benzotriazole-7-carboxylic acid

[9]

CAS Number 1623416-31-8 [9]

Molecular Formula C₂₁H₁₇N₃O₂ [9]

Molecular Weight 343.4 g/mol [9]

Solubility
Soluble in DMSO, slightly

soluble in water
[9]

Mechanism of Action and Cellular Impact
AG-636 specifically binds to and inhibits DHODH, a mitochondrial enzyme located on the inner

mitochondrial membrane.[1][4] This inhibition blocks the conversion of dihydroorotate to

orotate, leading to several downstream consequences.[1]

Metabolic Perturbation: Inhibition leads to the accumulation of upstream metabolites,

including dihydroorotate and ureidosuccinic acid, and the depletion of downstream

pyrimidine nucleotides like uridine monophosphate (UMP) and cytidine triphosphate (CTP).

[8][9][10]

Inhibition of Proliferation: The resulting pyrimidine starvation halts DNA and RNA synthesis,

thereby preventing cell division and proliferation.[1]

Induction of Differentiation and Apoptosis: In susceptible tumor cells, particularly those of

hematologic origin, AG-636 induces differentiation and triggers apoptosis.[1][8] This is

accompanied by the upregulation of proteins involved in mitochondrial integrity and

apoptosis, such as TP53, PUMA, and NOXA.[8]

Mitochondrial Stress: As DHODH is linked to the mitochondrial electron transport chain, its

inhibition can lead to increased reactive oxygen species (ROS) formation and inhibition of
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basal oxygen consumption, indicating a disruption of mitochondrial function.[1][4][8]

Metabolic Stress Signaling: AG-636 treatment can trigger the activation of AMPK in

response to the induced metabolic stress.[8]
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Figure 1: AG-636 inhibits DHODH in the de novo pyrimidine synthesis pathway.
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Recent studies on other DHODH inhibitors suggest that the resulting pyrimidine imbalance can

also trigger innate immune responses, including the activation of the STING pathway and

GSDME-mediated pyroptosis, which may enhance anti-tumor immunity.[3][11]
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Figure 2: Downstream cellular consequences of DHODH inhibition by AG-636.

Quantitative Preclinical Data
AG-636 has demonstrated potent activity in both enzymatic assays and preclinical cancer

models.

Table 1: In Vitro Enzymatic Activity
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Parameter Value Reference

| DHODH IC₅₀ | 17 nM |[2][9] |

Table 2: In Vivo Efficacy in Xenograft Models

Model Treatment Outcome Reference

OCI-Ly19 DLBCL 100 mg/kg AG-636
Complete tumor
stasis

[9]

Z-138 MCL (Ibrutinib-

Resistant)
100 mg/kg AG-636

Complete tumor

regression
[9]

OCILY19 DLBCL
10-100 mg/kg AG-636

(oral, twice daily)

Robust tumor growth

inhibition
[2]

| AML PDX Models | AG-636 | Reduced tumor burden, induced differentiation, delayed

leukemia progression |[8] |

Table 3: Pharmacodynamic Effects

System Treatment
Key Biomarker
Changes

Reference

Panel of 6 cell lines 1 µM AG-636
Increased
ureidosuccinic acid
and DHO

[9]

Z-138 & JeKo-1

xenografts
100 mg/kg AG-636

Increased DHO,

reduced pyrimidines
[9][12]

| AML cells | AG-636 | Depletion of UMP, UDP, CDP, dCMP |[8] |

Experimental Protocols
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The following sections outline generalized protocols for key assays used to characterize

DHODH inhibitors like AG-636.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant

human DHODH.

Objective: To determine the IC₅₀ value of the test compound against DHODH.

Materials:

Recombinant human DHODH enzyme.

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

Substrate: L-dihydroorotic acid (DHO).

Electron Acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q10.

Test compound (e.g., AG-636) serially diluted in DMSO.

384- or 96-well microplate.

Microplate reader capable of measuring absorbance at ~650 nm.

Procedure:

Prepare a reaction mixture in the microplate wells containing assay buffer, DHODH

enzyme, and the electron acceptor.

Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.

Pre-incubate the plate (e.g., 30 minutes at 25°C) to allow for compound binding to the

enzyme.

Initiate the reaction by adding the DHO substrate.

Immediately begin monitoring the decrease in absorbance at ~650 nm over time as the

DCIP is reduced.
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Calculate the rate of reaction for each compound concentration.

Determine the percent inhibition relative to the vehicle control and fit the data to a four-

parameter logistic model to calculate the IC₅₀ value.[13][14]

This assay assesses the cytostatic or cytotoxic effect of the inhibitor on cancer cells and

confirms that the effect is due to on-target DHODH inhibition.

Objective: To measure the effect of AG-636 on cell viability and to validate the mechanism

via uridine rescue.

Materials:

Cancer cell lines (e.g., hematologic malignancy lines like OCI-Ly19 or AML cell lines).

Complete cell culture medium.

Test compound (AG-636) serially diluted in DMSO.

Uridine solution (for rescue arms).

Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT).

96-well cell culture plates.

Procedure:

Seed cells at an appropriate density in 96-well plates and allow them to adhere/stabilize

overnight.

Prepare two sets of plates. In one set, add serial dilutions of AG-636. In the second

"rescue" set, add the same serial dilutions of AG-636 plus a final concentration of ~100

µM uridine.[15] Include vehicle controls in both sets.

Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture

conditions.

Add the cell viability reagent to each well according to the manufacturer's instructions.
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Measure the signal (luminescence or absorbance) using a microplate reader.

Calculate cell viability as a percentage relative to the vehicle control for both sets of data.

A significant rightward shift in the dose-response curve in the presence of uridine confirms

on-target DHODH inhibition.[8][15]
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Uridine Rescue Arm

Start Seed Cells in
96-well plates

Add Serial Dilutions
of AG-636

Add AG-636
+ Uridine

Incubate
(e.g., 72h)

Add Viability
Reagent

Measure Signal
(Luminescence/Abs) Calculate IC50 End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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